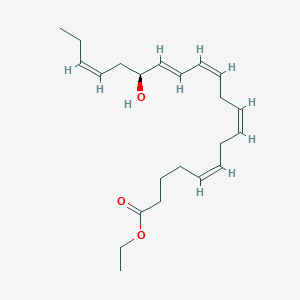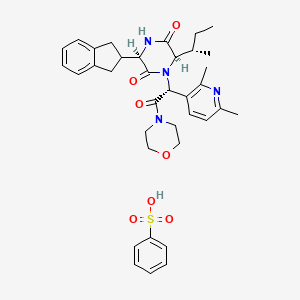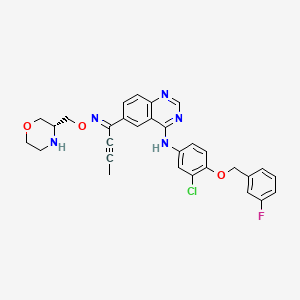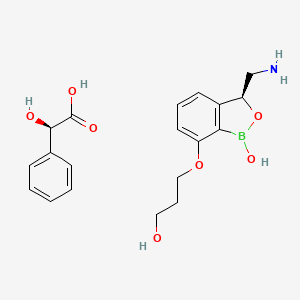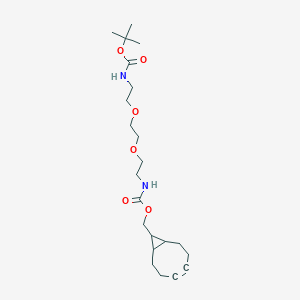
exo-BCN-PEG2-Boc-Amine
描述
exo-BCN-PEG2-Boc-Amine: is a compound that combines multiple functional groups, making it highly versatile for various applications. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, a polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. The BCN group is known for its high reactivity, particularly in click chemistry, while the PEG chain enhances the compound’s solubility and biocompatibility. The Boc group serves as a protective group for the amine, preventing unwanted reactions until it is removed under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-BCN-PEG2-Boc-Amine typically involves multiple steps:
Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG chain is introduced to enhance solubility and biocompatibility. This step often involves the use of PEG derivatives.
Boc Protection: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
化学反应分析
Types of Reactions:
Click Chemistry: The BCN group reacts with azide-tagged molecules to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to release the free amine.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the BCN group.
Acids: Mild acids like trifluoroacetic acid (TFA) are used for Boc deprotection.
Major Products:
Triazole Derivatives: Formed from the reaction of the BCN group with azides.
Free Amine: Obtained after Boc deprotection
科学研究应用
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules and materials.
Polymer Chemistry: Enhances the properties of polymers through PEGylation.
Biology:
Bioconjugation: Facilitates the attachment of biomolecules for various biological studies.
Drug Delivery: Improves the solubility and stability of drug molecules.
Medicine:
Antibody-Drug Conjugates: Used in the development of targeted therapies.
Diagnostic Imaging: Enhances the properties of imaging agents.
Industry:
Nanotechnology: Used in the construction of nanomaterials.
Functional Materials: Enhances the properties of materials used in various industrial applications
作用机制
The mechanism of action of exo-BCN-PEG2-Boc-Amine involves its functional groups:
相似化合物的比较
endo-BCN-PEG2-Boc-Amine: Similar structure but different spatial arrangement.
BCN-PEG8-Amine: Longer PEG chain, offering different solubility and biocompatibility properties.
BCN-PEG4-O-Amine: Different functional group, offering varied reactivity.
Uniqueness:
Spatial Arrangement: The exo configuration of the BCN group provides unique reactivity compared to the endo configuration.
Versatility: Combines multiple functional groups, making it suitable for a wide range of applications
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWWKJBIIPHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110170 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-87-6 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807501-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


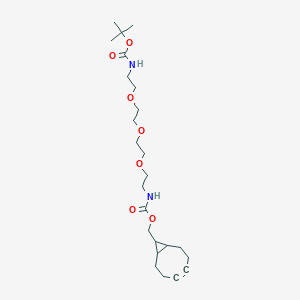
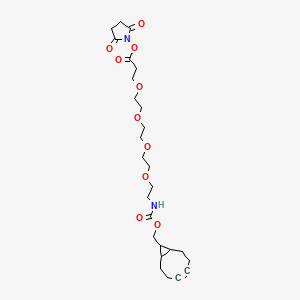
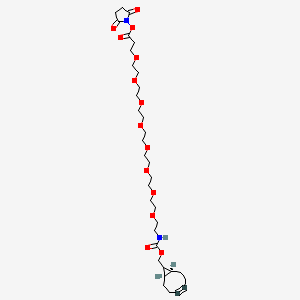
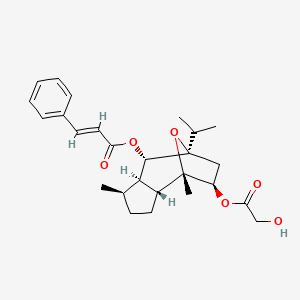
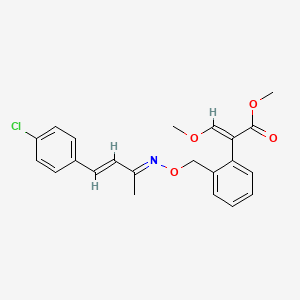


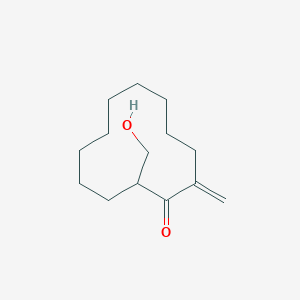
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

